(E)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide
Description
The compound (E)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide features a hybrid heterocyclic architecture combining a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and an ethyl linker to an (E)-configured acrylamide moiety bearing a furan-2-yl substituent. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in anticancer and antimicrobial research.
Properties
IUPAC Name |
(E)-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-27-17-7-5-14(12-18(17)28-2)20-23-21-25(24-20)15(13-30-21)9-10-22-19(26)8-6-16-4-3-11-29-16/h3-8,11-13H,9-10H2,1-2H3,(H,22,26)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCZCTOGYOULKE-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole derivatives, are known to interact with a variety of biological targets due to their structural characteristics that make it easier to bind with target molecules. They are often present in natural products and biologically active synthetic compounds.
Mode of Action
It is known that triazole derivatives can produce a variety of biological effects. Their structural characteristics allow them to easily bind with target molecules, leading to various biochemical reactions.
Biological Activity
(E)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have garnered attention for their potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20N4O4S
- Molecular Weight : 424.5 g/mol
- CAS Number : 895450-05-2
Thiazolo[3,2-b][1,2,4]triazole derivatives have been shown to exhibit various biological activities through multiple mechanisms:
- Antiproliferative Activity : These compounds often demonstrate significant inhibitory effects on cancer cell proliferation.
- Enzyme Inhibition : Many thiazole and triazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and other tyrosine kinases.
- Antioxidant Properties : Some studies indicate that these compounds possess antioxidant capabilities that can mitigate oxidative stress in cells.
Antiproliferative Activity
A study evaluated the antiproliferative effects of various thiazolo[3,2-b][1,2,4]triazole derivatives against several human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating potent antiproliferative effects.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 22 |
| Compound B | HeLa (cervical cancer) | 30 |
| Compound C | A549 (lung cancer) | 18 |
Data sourced from various studies on triazole derivatives .
Enzyme Inhibition
The compound has been investigated for its inhibitory action against several enzymes:
- Cyclin-dependent Kinase 2 (CDK2) : Exhibited significant inhibition with an IC50 value of 1.60 µM.
- Epidermal Growth Factor Receptor (EGFR) : Demonstrated inhibition with an IC50 value of 0.40 µM.
These findings suggest that the compound may be effective in targeting pathways critical for tumor growth and survival .
Case Studies
- Case Study on MCF-10A Cells : In vitro studies using human mammary gland epithelial cells (MCF-10A) revealed that the compound did not exhibit cytotoxic effects at concentrations up to 50 µM; however, it showed promising antiproliferative activity against cancer cells with GI50 values ranging from 22 nM to 65 nM .
- Mechanistic Insights : Further investigations into apoptotic pathways indicated that certain derivatives activated caspase pathways while down-regulating anti-apoptotic proteins like Bcl-2. This suggests a potential mechanism for inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- The acrylamide linker (vs. oxalamide or ethanediamide) introduces rigidity and conjugation, favoring π-stacking and covalent bond formation with nucleophilic targets (e.g., cysteine residues) .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for thiazolo[3,2-b][1,2,4]triazole derivatives, and how are they optimized for acrylamide-functionalized analogs?
- Methodological Answer : Synthesis typically involves cyclocondensation of thioamide intermediates with α-haloketones or coupling reactions. For acrylamide derivatives, the furan-2-yl group is introduced via a Knoevenagel condensation between aldehydes and cyanoacetamide precursors under reflux in ethanol . Yield optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (12–24 hours). Characterization relies on IR (C=O stretch at ~1650–1670 cm⁻¹), ¹H/¹³C NMR (thiazole protons at δ 6.5–7.5 ppm), and HRMS for molecular ion validation .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : X-ray diffraction (XRD) is critical for resolving complex fused heterocycles like the thiazolo-triazole core. Co-crystallization with intermediates (e.g., N-substituted thioamides) can stabilize the structure for XRD analysis, as seen in studies of analogous thiadiazole-triazine hybrids . For solution-phase confirmation, 2D NMR (COSY, HSQC) resolves overlapping signals from the 3,4-dimethoxyphenyl and furan-2-yl moieties .
Advanced Research Questions
Q. What role does the furan-2-yl acrylamide moiety play in modulating biological activity?
- Methodological Answer : The furan-2-yl group enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets). Structure-activity relationship (SAR) studies on analogous compounds show that replacing furan with thiophene reduces anticancer activity by 30–50%, as measured via MTT assays . Computational docking (AutoDock Vina) can predict binding affinities, while in vitro apoptosis assays (Annexin V/PI staining) validate pro-apoptotic mechanisms .
Q. How can reaction conditions be optimized to mitigate side reactions during thiazolo-triazole ring formation?
- Methodological Answer : Side reactions (e.g., over-alkylation) are minimized using controlled stoichiometry (1:1 molar ratio of thioamide to α-bromoketone) and low-temperature (0–5°C) cyclization in anhydrous DCM. TLC monitoring (silica gel, chloroform:acetone 3:1) ensures reaction progress. For acrylamide coupling, catalytic DMAP accelerates amide bond formation while reducing racemization .
Q. How are discrepancies resolved between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Free-energy perturbation (FEP) calculations refine docking predictions by simulating aqueous environments. For example, if a compound’s IC₅₀ against HeLa cells is lower than predicted, molecular dynamics (MD) simulations (AMBER) can identify unaccounted protein-ligand interactions . Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Data Contradiction Analysis
Q. Why do some analogs with identical core structures exhibit divergent biological activities?
- Methodological Answer : Substituent electronic effects dominate. For instance, electron-donating groups (e.g., 3,4-dimethoxy) enhance solubility and target engagement, while bulky groups (e.g., nitro) sterically hinder binding. In one study, replacing 3,4-dimethoxyphenyl with 4-nitrophenyl reduced antiproliferative activity by 60% . Dose-response curves (EC₅₀) and transcriptomic profiling (RNA-seq) can identify off-target effects contributing to variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
